molecular formula C37H43ClFeNPPd B587093 Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium CAS No. 155940-98-0

Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium

Cat. No.: B587093
CAS No.: 155940-98-0
M. Wt: 730.447
InChI Key: KDELAQGDDPSWPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium is a complex organometallic compound with the molecular formula C37H33ClFeNPPd and a molecular weight of 720.356 g/mol . This compound features a palladium center coordinated to a ferrocenyl ligand, a triphenylphosphine ligand, and a chloro ligand. It is known for its applications in catalysis and organic synthesis.

Preparation Methods

The synthesis of Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium typically involves the reaction of a ferrocenyl imine with a palladium precursor in the presence of triphenylphosphine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium has several scientific research applications:

Mechanism of Action

The mechanism by which Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The ferrocenyl and triphenylphosphine ligands play crucial roles in stabilizing the palladium center and enhancing its reactivity .

Comparison with Similar Compounds

Similar compounds to Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium include other palladium complexes with ferrocenyl and phosphine ligands. These compounds share similar catalytic properties but may differ in their reactivity and stability. For example:

Chloro2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N-palladium is unique due to its specific combination of ligands, which provides a balance of stability and reactivity, making it a versatile catalyst in various chemical processes.

Properties

IUPAC Name

cyclopentane;1-cyclopentyl-N-(4-methylphenyl)ethanimine;iron;palladium(2+);triphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C14H18N.C5H10.ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;1-2-4-5-3-1;;;/h1-15H;5,7-10,13H,3-4,6H2,1-2H3;1-5H2;1H;;/q;-1;;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDELAQGDDPSWPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2CCC[CH-]2.C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Fe].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClFeNPPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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